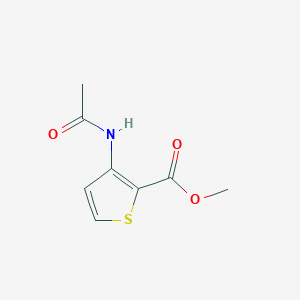

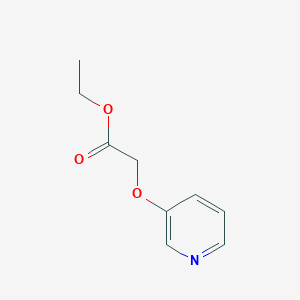

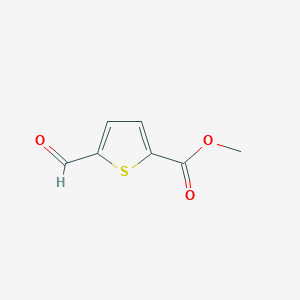

Methyl 5-formylthiophene-2-carboxylate

Overview

Description

Methyl 5-formylthiophene-2-carboxylate, or 5FTC, is a novel and versatile organic compound with a wide range of applications in the scientific and medical fields. 5FTC is a sulfur-containing heterocycle, which is a ring-shaped molecule made up of five atoms of carbon, one atom of sulfur, and two atoms of oxygen. 5FTC has been found to possess a number of unique properties, such as high solubility in water, excellent thermal stability, and a wide range of biological activities. As a result, 5FTC has become an increasingly important compound in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Practical Synthesis Applications

Methyl 5-formylthiophene-2-carboxylate and related compounds have been subject to various synthesis methods. Kogami and Watanabe (2011) devised a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate, offering operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011). Meth–Cohn and Ashton (2000) explored methods for regioselective formylation of 3-methylthiophene, providing insight into optimal yields and regioselectivity for modifications at specific positions on the thiophene molecule (Meth–Cohn & Ashton, 2000).

Arylation and Coupling Reactions

Dong and Doucet (2010) found the Pd(OAc)2/dppb system to be an efficient catalyst precursor for the direct arylation of 3-formylthiophene derivatives, achieving notable regioselectivities and functional group tolerance (Dong & Doucet, 2010). This highlights the potential of such compounds in constructing complex molecular structures through selective catalytic processes.

Material Sciences and Photovoltaic Applications

Polymer Solar Cells

In the domain of material sciences, especially in developing solar cells, carboxylated polythiophenes, which are closely related to methyl 5-formylthiophene-2-carboxylate, have shown promise. Carboxylated polythiophenes have been recognized as alternative photosensitizers for nanocrystalline TiO2 photovoltaic cells, with initial results suggesting an energy conversion efficiency of approximately 1.5%, attributed to the enhanced adsorption and transport of photoinduced charge due to the presence of the carboxylic group (Young-Gi Kim et al., 2003).

properties

IUPAC Name |

methyl 5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNKWEPRZUSZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356010 | |

| Record name | methyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-formylthiophene-2-carboxylate | |

CAS RN |

67808-64-4 | |

| Record name | methyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)